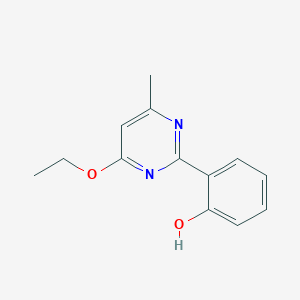

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol

描述

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of pyrimidine chemistry evolution. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, and the parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

Although pyrimidine derivatives such as alloxan were known in the early 19th century, a laboratory synthesis of a pyrimidine was not carried out until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The pyrimidine ring system has wide occurrence in nature as substituted and ring fused compounds and derivatives, including the nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan.

The specific compound this compound, with Chemical Abstracts Service number 300358-33-2, represents a more recent addition to the pyrimidine derivative family. This compound emerged from continued research into functionalized pyrimidine analogues that would aid medicinal chemists in new research explorations, as part of the ongoing evolution of pyrimidine-based chemical entities.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural combination of pyrimidine and phenol moieties. Heterocyclic compounds bearing the pyrimidine core are of tremendous interest as they constitute an important class of natural and synthetic compounds exhibiting diverse useful biological activities that hold attractive potential for clinical translation as therapeutic agents in alleviation of a myriad of diseases.

Pyrimidines, classified as cyclic amines and sometimes referred to as 1,3-diazone or m-diazine, represent one of the three diazines, which are six-membered heterocyclics with two nitrogen atoms in the ring. The compound's structure incorporates both the pyrimidine heterocycle and a phenol group, creating a bifunctional molecule that combines the properties of both chemical families.

The biological potential of pyrimidine and its derivatives is widely recognized, owing to their varied nature. With nitrogen atoms at positions 1 and 3, pyrimidines are six-membered unsaturated rings made of carbon and nitrogen that are found in nature in a variety of forms with improved biological potential, such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, antioxidant activities. This heterocycle, being a significant endogenous component of the body, enables pyrimidine derivatives to easily interact with enzymes, genetic materials, and bio components within the cell.

Classification within Pyrimidine Derivatives

This compound belongs to the broader classification of substituted pyrimidines, specifically falling under the category of phenyl-substituted pyrimidine derivatives. The compound can be systematically classified based on several structural features that define its position within the pyrimidine derivative hierarchy.

Primary Classification Data:

The compound represents a specific subclass of pyrimidine derivatives characterized by the presence of both alkoxy substituents (ethoxy group) and phenolic functionality. Within the systematic nomenclature of pyrimidines, this compound demonstrates the straightforward naming conventions established for pyrimidine derivatives, where the nomenclature is relatively uncomplicated compared to other heterocyclics.

The structural classification reveals that this compound incorporates a 4-ethoxy-6-methyl substitution pattern on the pyrimidine ring, with the phenol group attached at the 2-position. This substitution pattern places it among the extensively studied 2-aryl pyrimidine derivatives, which have shown significant promise in various chemical and biological applications.

The compound's classification within pyrimidine derivatives also reflects the ongoing trend in heterocyclic chemistry toward developing functionalized pyrimidine analogues. These derivatives continue to be explored, expanding their chemical space portfolio in an effort to find novel compounds with enhanced properties and specific biological activities. The landscape of compounds incorporating the pyrimidine scaffold continues to evolve in number and diversity, with this compound representing one example of this continued chemical exploration.

Structural Classification Features:

| Feature | Description | Significance |

|---|---|---|

| Pyrimidine Core | Six-membered ring with nitrogen atoms at positions 1 and 3 | Provides fundamental heterocyclic framework |

| Ethoxy Substitution | Ethoxy group at position 4 of pyrimidine ring | Contributes to solubility and electronic properties |

| Methyl Substitution | Methyl group at position 6 of pyrimidine ring | Influences steric and electronic characteristics |

| Phenol Moiety | Hydroxylated benzene ring at position 2 | Introduces hydrogen bonding capability and additional reactivity |

This classification places this compound among the substituted pyrimidines that have garnered significant attention from organic and medicinal chemists owing to their privileged bioactivities and synthetic versatility. The compound's structural features align with the broader trend of developing pyrimidine derivatives that can serve as building blocks for more complex heterocyclic systems and potential therapeutic agents.

属性

IUPAC Name |

2-(4-ethoxy-6-methylpyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-12-8-9(2)14-13(15-12)10-6-4-5-7-11(10)16/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZQYJUIBVNIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425264 | |

| Record name | ZINC00300026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300358-33-2 | |

| Record name | ZINC00300026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reactants and Reagents

Pyrimidin-2(1H)-one derivatives (substrate) : These serve as the nucleophilic phenol-like moiety.

4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines (alkylating agents) : These heterocyclic alkyl halides provide the pyrimidinyl substituent with ethoxy or related groups.

Potassium carbonate (K2CO3) : Used as a base to deprotonate the phenol group, enhancing nucleophilicity.

Solvents : Acetone (Me2CO) or acetonitrile (MeCN) are commonly used, with acetone favored for cost and handling.

Reaction Conditions

Temperature : Reflux conditions (~56 °C for acetone) significantly improve yield compared to room temperature.

Time : Optimal reaction times are short, typically 0.5 to 1 hour under reflux.

Molar Ratios : Equimolar amounts of pyrimidin-2(1H)-one, alkylating agent, and base are used.

Reaction Procedure

Dissolve pyrimidin-2(1H)-one derivative and potassium carbonate in acetone.

Add a solution of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine in acetone.

Heat the mixture to reflux and stir for 30 minutes.

Cool, remove solvent under reduced pressure.

Extract with dichloromethane and wash with water.

Dry organic layer and purify product by recrystallization or chromatography.

Representative Data Table of Reaction Yields and Conditions

| Entry | Pyrimidin-2(1H)-one Substituent (R) | Halide (X) | Solvent | Time (h) | Temp (°C) | Yield (%) | Product ID |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl | I | Me2CO | 0.5 | Reflux | 89 | 4a |

| 2 | 4-Methylphenyl | I | Me2CO | 0.5 | Reflux | 88 | 4b |

| 3 | 2-Methoxyphenyl | I | Me2CO | 0.5 | Reflux | 89 | 4c |

| 4 | 4-Chlorophenyl | I | Me2CO | 0.5 | Reflux | 98 | 4q |

| 5 | 6-Methyl (alkyl) | I | Me2CO | 0.5 | Reflux | 70 | 4m |

Reaction conditions: Pyrimidin-2(1H)-one (3 mmol), K2CO3 (3 mmol), alkylating agent (3 mmol), solvent 15 mL, reflux 30 min.

Mechanistic and Structural Insights

The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the electrophilic iodomethyl group on the pyrimidine, displacing iodide.

The methylthio substituent on the alkylating pyrimidine enhances leaving group ability after oxidation, allowing further functionalization.

Single crystal X-ray diffraction confirms the exclusive formation of O-alkylated products, with no detectable N-alkylation byproducts.

Alternative and Supporting Preparation Notes

Attempts to prepare the compound via linear synthesis involving cyclocondensation yielded poor results due to low reactivity of intermediates and long reaction times.

Use of bromide or chloride as leaving groups results in lower yields compared to iodide, attributed to leaving group ability.

Reaction temperature and solvent choice critically influence yield and reaction rate; refluxing acetone offers an optimal balance of efficiency and cost.

Oxidation of the methylthio group to sulfone can be achieved post-alkylation using m-chloroperbenzoic acid, enabling further derivatization.

化学反应分析

Types of Reactions

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced phenolic compounds.

Substitution: Formation of alkylated or acylated phenolic derivatives.

科学研究应用

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: In studies related to enzyme inhibition and protein-ligand interactions.

作用机制

The mechanism of action of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

相似化合物的比较

Structural Comparison

The compound is compared to structurally related pyrimidine-phenol hybrids (Table 1):

Table 1: Structural Features of 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol and Analogs

Key Observations :

- Ethoxy vs. Methoxy: Ethoxy groups (as in this compound) enhance lipophilicity compared to methoxy analogs (e.g., : 2-Methoxy-6-[(4-methylphenyl)imino]methylphenol) .

- Imino vs.

- Amino and Fluorine Substituents: The compound in includes amino and fluorobenzyloxy groups, which may enhance bioavailability and binding specificity in drug design .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : Ethoxy and hydroxy groups (e.g., in 2-Ethoxy-4-hydroxy-6-methylpyrimidine ) increase water solubility compared to purely alkyl-substituted pyrimidines.

- Melting Points: Crystalline analogs like 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () exhibit melting points >150°C due to hydrogen-bonding networks .

- Spectroscopic Data : Density Functional Theory (DFT) methods (e.g., B3LYP functional in ) predict vibrational spectra for such compounds, with hydroxy and ethoxy groups showing distinct IR bands near 3200–3600 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O stretch) .

生物活性

2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol is a phenolic compound with a pyrimidine moiety that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2. Its structure includes both aromatic and heterocyclic components, which contribute to its chemical reactivity and biological properties. The compound can undergo various reactions typical for phenolic compounds, enhancing its versatility in medicinal chemistry and agrochemical applications.

Research indicates that this compound may exhibit multiple mechanisms of action, particularly through interactions with specific molecular targets:

- Enzyme Inhibition : It has been studied as an inhibitor of certain kinases, potentially blocking phosphorylation processes critical for cell proliferation and survival.

- Receptor Binding : The compound may interact with cellular receptors, leading to downstream signaling effects that could influence various biological pathways.

Biological Activities

The biological activity of this compound includes:

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory activity against topoisomerase enzymes, which are crucial for DNA replication and repair .

- Anti-inflammatory Effects : The compound's phenolic structure suggests potential anti-inflammatory properties, which are common among phenolic derivatives.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound. Below is a summary of key findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure significantly affect the biological activity of pyrimidine derivatives. For example, the presence of electron-donating or withdrawing groups can enhance or diminish the compound's efficacy against specific targets .

Potential Applications

Given its biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its potential as an anticancer agent warrants further investigation in drug development pipelines.

- Agrochemical Use : The compound may also find applications in agriculture due to its chemical properties and biological effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxy-6-methyl-2-pyrimidinyl)phenol, and how are reaction yields optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyrimidine precursors and phenolic derivatives. For example, a pyrimidine core with ethoxy and methyl groups is reacted with a hydroxyl-substituted aromatic ring under controlled conditions (e.g., acid catalysis or microwave-assisted synthesis). Yield optimization requires monitoring reaction parameters such as temperature, solvent polarity, and catalyst loading. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress, while recrystallization or column chromatography ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic ring integrity. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and ethoxy moieties. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For advanced purity analysis, X-ray crystallography (e.g., using SHELX or ORTEP software) resolves 3D molecular geometry .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement employs programs like SHELXL for small-molecule crystallography, which handles intensity data and thermal displacement parameters. ORTEP-3 generates graphical representations of thermal ellipsoids and bond geometries. Proper space group assignment (e.g., monoclinic or orthorhombic systems) is critical for accuracy .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring influence biological activity, and what methods validate these structure-activity relationships (SAR)?

- Methodological Answer : Comparative SAR studies involve synthesizing analogs with modified substituents (e.g., replacing ethoxy with methoxy or methyl with halogens). Biological assays (e.g., antimicrobial or enzyme inhibition) quantify activity differences. Computational tools like molecular docking (AutoDock Vina) or density functional theory (DFT) model interactions with target proteins. Data contradictions (e.g., unexpected activity in analogs) are resolved by re-evaluating synthetic purity or assay conditions .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay protocols, solvent systems, or cell lines. To mitigate:

- Standardize assay conditions (e.g., fixed concentrations, controlled pH).

- Validate results across multiple labs using blinded replicates.

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Cross-reference with structurally similar compounds (e.g., 2-(benzylamino)-6-methylpyrimidin-4-ol) to identify trends .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 09) model electronic properties (HOMO-LUMO gaps) to predict redox behavior. Molecular dynamics (MD) simulations assess stability in solvents like DMSO or water. Solvent-accessible surface area (SASA) analysis identifies hydrolysis-prone regions (e.g., ethoxy groups). Validate predictions via accelerated stability studies (e.g., high-temperature or UV exposure) .

Q. What challenges arise in reproducing crystallographic data for this compound, and how are they resolved?

- Methodological Answer : Common issues include crystal twinning, poor diffraction quality, or disorder in ethoxy/methyl groups. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。